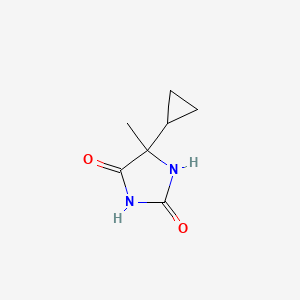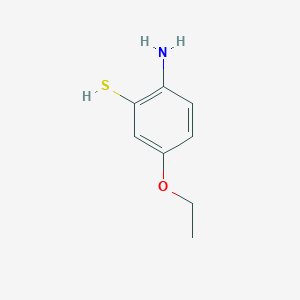
5-Cyclopropyl-5-methylimidazolidine-2,4-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione derivatives involves several chemical processes. For instance, a study described the synthesis of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives with an arylpiperazinylpropyl moiety, highlighting their potential as 5-HT1A receptor agonists with antidepressant and anxiolytic activity (Czopek et al., 2010). Another study focused on the synthesis of N-Mannich bases derived from 5-cyclopropyl-5-phenyl- and 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-diones, demonstrating significant anticonvulsant activity (Byrtus et al., 2011).
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Synthesis of Analogues : 5-Amino-3-methylimidazolidine-2,4-dione, a derivative, has been synthesized and used to create analogues of alkaloids with a 1,3,5-triazine core, demonstrating the compound's utility in synthesizing complex organic structures (Witchard & Watson, 2010).
- Anticonvulsant Activity : N-Mannich bases derived from 5-cyclopropyl-5-phenyl-imidazolidine-2,4-diones have shown significant anticonvulsant properties, indicating potential applications in epilepsy treatment (Byrtus et al., 2011).
- Dimerization and Molecular Interactions : Studies on ferrocenyl hydantoins, including 5-ferrocenyl-5-methylimidazolidine-2,4-dione, revealed hydrogen-bonded dimer formations, highlighting its role in molecular interactions and potential applications in chemical synthesis (Bisello et al., 2017).
Pharmacological Properties
- Serotonin Receptor Interaction : Certain derivatives, notably those with a 5-spiroimidazolidine-2,4-dione structure, exhibited high affinity for serotonin receptors, suggesting applications in developing antidepressants and anxiolytics (Czopek et al., 2010).
- Cannabinoid Receptor Agonist : A specific derivative, identified as LEI-101, was characterized as a cannabinoid CB2 receptor agonist, indicating potential for treating nephrotoxicity and other cannabinoid-receptor-related conditions (Mukhopadhyay et al., 2016).
Chemical Synthesis and Reactions
- Cycloadditions and Transformations : The compound has been used in cycloadditions and subsequent transformations to create spirohydantoin derivatives, underlining its role in facilitating diverse chemical reactions (Grošelj et al., 2001).
- Electrochemical Studies : Electrochemical analysis of various hydantoin derivatives, including those related to 5-cyclopropyl-5-methylimidazolidine-2,4-dione, has been conducted, shedding light on their redox behaviors and potential applications in electrochemical processes (Nosheen et al., 2012).
Biological Activity
- Antibacterial and Antifungal Activities : Certain derivatives, particularly those with thiazolidinedione structures, exhibited notable antibacterial and antifungal properties, suggesting potential for developing new antimicrobial agents (Mohanty et al., 2015).
- Anticancer Potential : A derivative was found to show selective cytotoxic and genotoxic activities against lung carcinoma cells, highlighting its potential in cancer therapy (Rodrigues et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
5-cyclopropyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-7(4-2-3-4)5(10)8-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJNDFMJXLKSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-5-methylimidazolidine-2,4-dione | |
CAS RN |
5470-46-2 | |
| Record name | NSC27541 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)



![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)



